Cas no 104169-13-3 (Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-)

104169-13-3 structure
Productnaam:Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-
Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-
- Benzothiazole, 2,3-dihydro-3-methyl-2,2-dipentyl- (9CI)
- 3-Methyl-2,2-dipentyl-2,3-dihydro-1,3-benzothiazole
- 3-METHYL-2,2-DIPENTYL-1,3-BENZOTHIAZOLE
- 104169-13-3
-
- Inchi: InChI=1S/C18H29NS/c1-4-6-10-14-18(15-11-7-5-2)19(3)16-12-8-9-13-17(16)20-18/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3
- InChI-sleutel: FXZXEHKLWGOIDB-UHFFFAOYSA-N
- LACHT: CCCCCC1(SC2=CC=CC=C2N1C)CCCCC
Berekende eigenschappen
- Exacte massa: 291.20227
- Monoisotopische massa: 291.20207110g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 8
- Complexiteit: 269
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7
- Topologisch pooloppervlak: 28.5Ų
Experimentele eigenschappen
- PSA: 3.24
Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl- Gerelateerde literatuur
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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